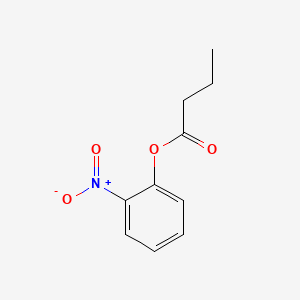
2-Nitrophenyl butyrate
Overview
Description
2-Nitrophenyl butyrate is an organic compound with the chemical formula C10H11NO4. It is a yellow liquid with a distinct odor and is commonly used in the synthesis of drugs and dyes .
Mechanism of Action
Target of Action
The primary target of 2-Nitrophenyl butyrate is esterase enzymes , specifically lipases . Esterases are a class of enzymes that split esters into an acid and an alcohol in a chemical reaction with water . They have high potential in pharmaceutical, food, and biofuel industrial applications .
Mode of Action
This compound is hydrolyzed by esterase enzymes, such as lipase, in water ambient conditions . This hydrolysis results in the formation of p-nitrophenol and butyric acid . P-nitrophenol actually occurs in the anionic form, p-nitrophenolate, which gives a yellowish coloration and absorbs light at 410 nm in an alkaline buffer such as Tris-HCl pH 7.5 .
Biochemical Pathways
The hydrolysis of this compound by esterase enzymes is part of the ester hydrolysis pathway . This pathway involves the breakdown of esters into their constituent alcohol and carboxylic acid. In this case, the ester this compound is broken down into p-nitrophenol and butyric acid .
Pharmacokinetics
It’s known that the compound’s bioavailability is influenced by its hydrolysis by esterase enzymes .
Result of Action
The hydrolysis of this compound by esterase enzymes results in the formation of p-nitrophenol and butyric acid . P-nitrophenol, in its anionic form p-nitrophenolate, gives a yellowish coloration and absorbs light at 410 nm in an alkaline buffer . This change can be used to measure the activity of esterase enzymes .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the enzyme that shows the highest activity against p-nitrophenyl butyrate substrate operates optimally at pH 8.5–9.5 and 40 °C .
Biochemical Analysis
Biochemical Properties
2-Nitrophenyl butyrate plays a significant role in biochemical reactions, particularly in the study of esterases and lipases. Esterases are enzymes that catalyze the hydrolysis of ester bonds, and this compound is often used as a substrate to measure their activity. When esterases act on this compound, they cleave the ester bond, releasing 2-nitrophenol and butyric acid. This reaction can be monitored spectrophotometrically by measuring the increase in absorbance due to the formation of 2-nitrophenol .
Cellular Effects
This compound influences various cellular processes, particularly those involving esterases and lipases. In cellular assays, the compound is used to study the activity of these enzymes within different cell types. The hydrolysis of this compound by esterases can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the release of 2-nitrophenol can act as a signaling molecule, influencing various cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with esterases and lipases. These enzymes bind to the ester bond of this compound, facilitating its hydrolysis. The catalytic triad of serine, histidine, and aspartate in the active site of esterases plays a crucial role in this process. The serine residue attacks the carbonyl carbon of the ester bond, forming a tetrahedral intermediate. This intermediate is stabilized by the histidine and aspartate residues, leading to the release of 2-nitrophenol and butyric acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. In in vitro studies, the hydrolysis of this compound by esterases can be monitored over time to assess enzyme activity. Long-term effects on cellular function can also be observed, particularly in studies involving continuous exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can be used to study the activity of esterases and lipases without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects are observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular and metabolic functions .
Metabolic Pathways
This compound is involved in metabolic pathways related to the hydrolysis of ester bonds. The primary enzymes interacting with this compound are esterases and lipases. These enzymes catalyze the breakdown of this compound into 2-nitrophenol and butyric acid. The metabolic flux and levels of metabolites can be influenced by the activity of these enzymes, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature. Once inside the cell, it interacts with esterases and lipases localized in different cellular compartments. The distribution of this compound can be influenced by the presence of transporters and binding proteins that facilitate its movement within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily determined by the localization of esterases and lipases. These enzymes are found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. The activity and function of this compound can be affected by its localization within these compartments. Targeting signals and post-translational modifications may also play a role in directing the compound to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-nitrophenyl butyrate typically involves the esterification of 2-nitrophenol with butyric acid. This reaction is often catalyzed by acidic conditions to facilitate the formation of the ester bond . The general reaction can be represented as follows:
2−Nitrophenol+Butyric Acid→2−Nitrophenyl Butyrate+Water
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using solvents and catalysts to increase yield and efficiency. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl butyrate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: In the presence of water and a catalyst, this compound can be hydrolyzed to produce 2-nitrophenol and butyric acid.
Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, water.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Nucleophiles (e.g., amines, thiols).
Major Products Formed:
Hydrolysis: 2-Nitrophenol, Butyric Acid.
Reduction: 2-Aminophenyl Butyrate.
Substitution: Various substituted phenyl butyrates depending on the nucleophile used.
Scientific Research Applications
2-Nitrophenyl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of esterases and lipases.
Biology: The compound is employed in bioassays to detect and quantify enzyme activity in biological samples.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the production of dyes and as a catalyst in organic synthesis reactions.
Comparison with Similar Compounds
2-Nitrophenyl butyrate can be compared with other nitrophenyl esters, such as:
2-Nitrophenyl Acetate: Similar in structure but with an acetate group instead of a butyrate group. It is also used in enzymatic assays.
2-Nitrophenyl Propionate: Contains a propionate group and is used for similar applications in enzymatic studies.
4-Nitrophenyl Butyrate: The nitro group is positioned at the para position instead of the ortho position, affecting its reactivity and enzymatic hydrolysis rate.
The uniqueness of this compound lies in its specific reactivity and the position of the nitro group, which influences its interaction with enzymes and other reagents .
Properties
IUPAC Name |
(2-nitrophenyl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBLCROMMOZRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179579 | |
| Record name | 2-Nitrophenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2487-26-5 | |
| Record name | Butanoic acid, 2-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2487-26-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrophenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-nitrophenyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITROPHENYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N846YX974K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Nitrophenyl butyrate in the synthesis of 1,5-naphthalenediamine as described in the research?
A1: While the research paper doesn't explicitly detail the reaction mechanisms, it lists 4-(2-nitrophenyl)butyrate, alongside other compounds like 4-(2-nitrophenyl)butyronitrile and 4-(2-nitrophenyl)amide of butyric acid, as key intermediates in the production of 1,5-naphthalenediamine []. This suggests that these compounds, including this compound (the ethyl ester of 4-(2-nitrophenyl)butyric acid), likely serve as precursors in a multi-step synthesis. Further research into the reaction pathways and conditions would be needed to elucidate the precise role and transformations of this compound within this specific synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


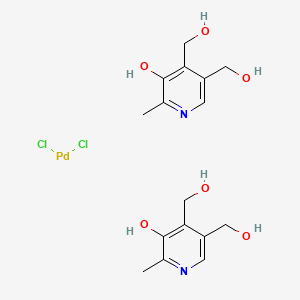

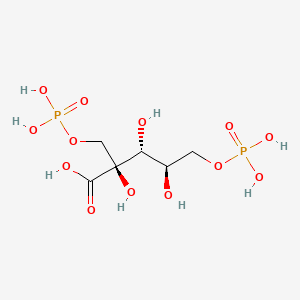


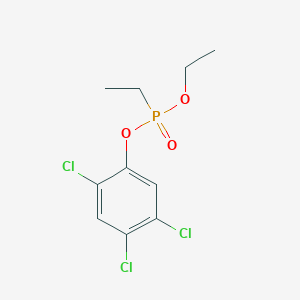
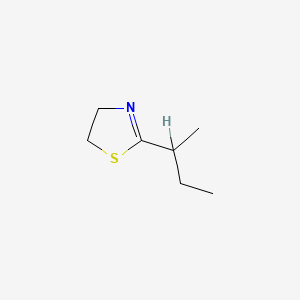

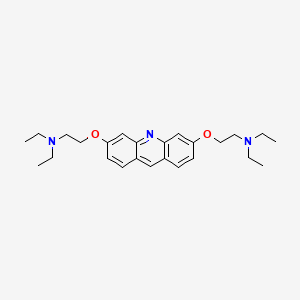
![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
![1-((6-Amino-9-((4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-8-yl)thio)-4-bromobutane-2,3-dione](/img/structure/B1199147.png)
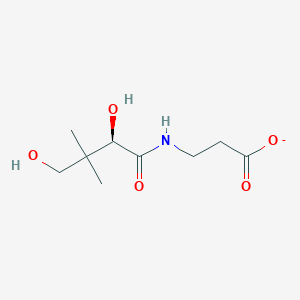

![1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B1199152.png)
